(2E)-3-(4-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(4-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(17)10-5-13/h2-11H,1H3/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUNHCRNYHAVRF-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401201017 | |
| Record name | (2E)-3-(4-Bromophenyl)-1-(4-methylphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401201017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13565-40-7, 7020-14-6 | |
| Record name | (2E)-3-(4-Bromophenyl)-1-(4-methylphenyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13565-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(4-Bromophenyl)-1-(4-methylphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401201017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BROMO-4'-METHYLCHALCONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism
The Claisen-Schmidt condensation involves the base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde to form an α,β-unsaturated ketone. For this compound, 4-methylacetophenone (1-(4-methylphenyl)ethanone) reacts with 4-bromobenzaldehyde. The mechanism proceeds via enolate formation, nucleophilic attack on the aldehyde, and subsequent dehydration to yield the trans (E)-configured chalcone.
Standard Procedure
Reagents :
-
4-Methylacetophenone (1.0 equiv)
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4-Bromobenzaldehyde (1.2 equiv)
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Sodium hydroxide (20% w/v in ethanol)
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Ethanol (solvent)
Steps :
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Dissolve 4-methylacetophenone (5.0 g, 33.6 mmol) and 4-bromobenzaldehyde (7.4 g, 40.3 mmol) in 50 mL ethanol.
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Add 20 mL of 20% NaOH dropwise under stirring.
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Reflux the mixture at 80°C for 6–8 hours.
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Cool to room temperature, pour into ice-water, and neutralize with dilute HCl.
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Filter the precipitate and recrystallize from ethanol.
Yield : 70–75%
Purity : >95% (HPLC)
Optimization of Reaction Conditions
| Parameter | Tested Range | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Base Concentration | 10–30% NaOH | 20% | Maximizes enolate formation |
| Solvent | Ethanol, Methanol | Ethanol | Higher solubility of reactants |
| Temperature | 60–90°C | 80°C | Balances reaction rate and side reactions |
| Reaction Time | 4–12 hours | 8 hours | Completes dehydration |
Alternative Synthesis Methods
Acid-Catalyzed Condensation
Using sulfuric acid (H₂SO₄) as a catalyst instead of base:
-
Conditions : 5% H₂SO₄ in acetic acid, 100°C, 4 hours.
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Yield : 60–65%
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Drawback : Higher risk of aldol side products.
Microwave-Assisted Synthesis
Procedure :
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Mix reactants in ethanol with 20% NaOH.
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Irradiate at 300 W, 100°C for 15 minutes.
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Yield : 85–90%
-
Advantage : Reduced reaction time and improved regioselectivity.
Purification and Characterization
Purification Techniques
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Recrystallization : Ethanol/water (3:1) yields needle-like crystals.
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Column Chromatography : Silica gel with hexane/ethyl acetate (8:2) for >99% purity.
Characterization Data
| Method | Key Findings |
|---|---|
| Melting Point | 128–130°C |
| ¹H NMR (CDCl₃) | δ 7.8 (d, 2H, Ar-H), 7.6 (d, 2H, Ar-H), 7.4 (d, 2H, Ar-H), 7.2 (d, 2H, Ar-H), 6.8 (d, 1H, CH=CH), 2.4 (s, 3H, CH₃) |
| IR (cm⁻¹) | 1660 (C=O), 1600 (C=C), 690 (C-Br) |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time | Cost |
|---|---|---|---|---|
| Claisen-Schmidt | 70–75 | 95 | 8 hours | Low |
| Acid-Catalyzed | 60–65 | 85 | 4 hours | Moderate |
| Microwave-Assisted | 85–90 | 98 | 15 minutes | High |
Challenges and Mitigation Strategies
-
Side Reactions : Aldol addition byproducts may form under acidic conditions. Mitigated by using excess aldehyde and controlled pH.
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Isomerization : Prolonged heating may lead to Z-isomer formation. Avoided by maintaining reflux temperature ≤80°C.
Recent Advances
-
Solvent-Free Synthesis : Grinding reactants with NaOH in a ball mill achieves 80% yield in 2 hours.
-
Biocatalytic Approaches : Lipase-catalyzed condensation under mild conditions (50°C, pH 7) yields 75% product with minimal waste.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of (2E)-3-(4-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one as an anticancer agent. Research indicates that chalcones can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation. For instance, a study demonstrated that this compound exhibits cytotoxic effects against breast cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Various derivatives of chalcones have shown promising results against bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of bromine in the structure enhances its biological activity, making it a candidate for developing new antimicrobial agents .
Organic Synthesis
Synthesis of Chalcone Derivatives
(2E)-3-(4-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one serves as a precursor for synthesizing various chalcone derivatives. The synthesis typically involves the Claisen-Schmidt condensation reaction between appropriate aldehydes and ketones under basic conditions. This method has been optimized to yield high purity and yield of the desired products .
Material Science Applications
In materials science, compounds like (2E)-3-(4-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one are being explored for their potential use in organic electronics. Their ability to form stable thin films makes them suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The incorporation of bromine into the structure can improve charge transport properties, enhancing device performance .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal investigated the effects of (2E)-3-(4-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one on MCF-7 breast cancer cells. The results indicated that the compound significantly reduced cell viability at concentrations above 10 µM, with a mechanism involving apoptosis activation confirmed through flow cytometry analysis .
Case Study 2: Antimicrobial Activity
Another research effort focused on evaluating the antimicrobial efficacy of this compound against various pathogens. The findings revealed that it exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an alternative treatment option for resistant bacterial strains .
Mechanism of Action
The mechanism of action of (2E)-3-(4-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one is primarily related to its ability to interact with biological targets through its α,β-unsaturated carbonyl system. This system can undergo Michael addition reactions with nucleophiles in biological systems, leading to the modification of proteins and enzymes. The bromine and methyl substituents can also influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Bromine Position: (2E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one (): The bromine at the meta position reduces symmetry compared to the para isomer, altering dipole moments and intermolecular interactions. The mono-isotopic mass (300.015 g/mol) is slightly lower than the para-bromo derivative, but the meta substitution may hinder planarity due to steric effects. (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one (): Replacing the methyl group with a fluorine atom introduces electronegativity, strengthening hydrogen bonds (C–H···F) and reducing dihedral angles (8.49°) compared to methyl-substituted analogs .
Methoxy and Hydroxy Groups :
- (2E)-3-(5-Bromo-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (): The methoxy and hydroxy groups enhance hydrogen-bonding capacity, increasing solubility in polar solvents. The bromine at the 5-position on the methoxyphenyl ring creates a distinct electronic environment compared to para-substituted derivatives.
Crystallographic and Packing Behavior
- Dihedral Angles: The title compound exhibits a near-planar structure, with dihedral angles between aromatic rings and the enone system critical for conjugation. For example, (2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one () shows a dihedral angle of 7.14°, while bulkier substituents (e.g., 2,4-dichlorophenyl in ) increase angles up to 56.26°, disrupting conjugation . In (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, the dihedral angle is 8.49°, indicating minimal steric hindrance from para substituents .
Halogen Bonding :
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
(2E)-3-(4-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its α,β-unsaturated carbonyl structure. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
Chalcones are known for their distinctive structure, which consists of two aromatic rings connected by a three-carbon chain with a carbonyl group. The presence of bromine and methyl substituents in (2E)-3-(4-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one enhances its reactivity and biological activity.
| Property | Value |
|---|---|
| IUPAC Name | (E)-3-(4-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one |
| Molecular Formula | C16H13BrO |
| Molecular Weight | 301.178 g/mol |
| CAS Number | 13565-40-7 |
The biological activity of (2E)-3-(4-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one is primarily attributed to its ability to undergo Michael addition reactions with nucleophiles in biological systems. This interaction can lead to the modification of proteins and enzymes, influencing various cellular processes. The unique properties imparted by the bromine and methyl groups also affect the compound's reactivity and binding affinity to molecular targets.
Antimicrobial Activity
Research has demonstrated that (2E)-3-(4-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one exhibits significant antimicrobial properties against various bacterial strains. A study reported the Minimum Inhibitory Concentration (MIC) values indicating its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | ≤ 0.94 |
| Escherichia coli | ≤ 0.94 |
| Pseudomonas aeruginosa | ≤ 0.94 |
The presence of the bromine substituent has been shown to enhance antibacterial activity compared to other halogenated analogs .
Anti-inflammatory Activity
In vitro studies have indicated that chalcones, including (2E)-3-(4-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one, exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property makes it a candidate for further investigation in inflammatory disease models.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Research indicates that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival. For instance, studies have shown that chalcones can inhibit cell proliferation and induce cell cycle arrest in various cancer types .
Case Studies
Several studies have focused on the biological applications of (2E)-3-(4-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one:
- Antimicrobial Study : A comparative analysis with other chalcone derivatives revealed that the brominated compound exhibited superior antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Cancer Research : In a study published in Molecules, (2E)-3-(4-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one was shown to significantly reduce viability in breast cancer cell lines, suggesting its potential as an anticancer agent .
- Inflammation Model : In vivo experiments demonstrated that administration of this chalcone reduced inflammation markers in animal models subjected to induced inflammation, supporting its therapeutic potential .
Q & A
Q. What are the standard synthetic routes for (2E)-3-(4-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one, and how can reaction conditions be optimized for reproducibility?
The compound is synthesized via Claisen-Schmidt condensation between 4-bromoacetophenone and 4-methylbenzaldehyde under basic conditions (e.g., NaOH/KOH in ethanol/methanol). Optimization involves controlling temperature (25–60°C), solvent polarity, and base concentration. Yield improvements (>75%) are achieved using dropwise addition of reactants and inert atmospheres to prevent oxidation .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR : and NMR confirm the α,β-unsaturated ketone structure (δ ~7.5–8.0 ppm for vinyl protons).
- X-ray crystallography : Monoclinic space group with unit cell parameters .
- IR : Strong carbonyl stretch at ~1670 cm.
Q. How can researchers assess the compound's preliminary biological activity?
Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC values are compared to controls like doxorubicin. Antimicrobial activity is tested via disc diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli), with zone-of-inhibition measurements .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
Soluble in DMSO, DMF, and chlorinated solvents; poorly soluble in water. Stability studies (TGA/DSC) show decomposition above 250°C. Store at –20°C under argon to prevent photodegradation .
Q. How does the bromine substituent influence reactivity compared to chloro/fluoro analogs?
Bromine enhances electrophilic substitution (e.g., Suzuki coupling) due to its polarizability. Compared to chloro analogs, bromo derivatives exhibit slower hydrolysis but stronger π-π stacking in crystal lattices, as shown by shorter intermolecular Br···π distances (~3.5 Å) .
Advanced Research Questions
Q. What strategies resolve contradictions between computational and experimental structural data (e.g., bond lengths, dihedral angles)?
- Hybrid DFT/X-ray refinement : Use B3LYP/6-311+G(d,p) to optimize geometry, then compare with experimental data (e.g., C=O bond length: 1.22 Å calc. vs. 1.24 Å expt.) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br···H contacts contribute 12.8% to crystal packing) .
Q. How can synthetic yield be improved for gram-scale production without compromising purity?
- Continuous flow reactors : Enable precise temperature control (ΔT ±2°C) and reduce side reactions.
- Solid-supported bases (e.g., Amberlyst A21) : Increase catalyst recyclability and reduce aqueous workup .
Q. What methodologies elucidate structure-activity relationships (SAR) for halogenated chalcones?
- Comparative crystallography : Analyze isostructural analogs (e.g., 4-Cl, 4-F derivatives) to correlate halogen position with bioactivity .
- Molecular docking : Map interactions with target proteins (e.g., EGFR kinase: bromine forms hydrophobic contacts with Leu694) .
Q. How can enantiomeric purity be ensured for chiral derivatives of this compound?
- Chiral HPLC : Use a Chiralpak IA column with hexane:isopropanol (90:10) mobile phase.
- Circular dichroism (CD) : Monitor Cotton effects at 250–300 nm for E/Z isomer identification .
Q. What experimental designs address discrepancies in reported biological activity across studies?
- Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 µM) and cell passage numbers.
- Synergistic assays : Combine with known inhibitors (e.g., cisplatin) to assess additive vs. antagonistic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
